4-Chlorophenyl phenyl sulfone
Overview
Description
4-Chlorophenyl phenyl sulfone, also known as sulphenone, is an organic compound with the molecular formula C₁₂H₉ClO₂S. It is a sulfone derivative characterized by a phenyl group and a 4-chlorophenyl group attached to a sulfone functional group. This compound is known for its applications in organic synthesis and industrial processes .
Mechanism of Action
Target of Action
It is known to participate in palladium-catalyzed amidation reactions .
Mode of Action
It is known to participate in palladium-catalyzed amidation reactions . In these reactions, the compound likely interacts with palladium catalysts and other reactants to facilitate the formation of amide bonds.
Biochemical Pathways
Its involvement in palladium-catalyzed amidation reactions suggests it may influence pathways involving amide bond formation .
Pharmacokinetics
It is soluble in several organic solvents, including acetone, benzene, dioxane, and isopropanol . This suggests that it may have good bioavailability in organisms, depending on the delivery method and the specific biological context.
Result of Action
Given its involvement in palladium-catalyzed amidation reactions, it may facilitate the formation of amide bonds, which could have various effects depending on the specific biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chlorophenyl phenyl sulfone. For example, its solubility in various organic solvents suggests that the presence and concentration of these solvents in the environment could influence its action and efficacy . Additionally, factors such as temperature and pH could potentially influence its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorophenyl phenyl sulfone can be synthesized through various methods. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts sulfonation mechanism .
Industrial Production Methods: In industrial settings, this compound is produced by the polyetherification reaction of 4,4′-dihalodiphenyl sulfones. This process involves the use of diphenoxide, which is generated in situ from a diphenol and sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl phenyl sulfone undergoes various chemical reactions, including:
Substitution Reactions: It participates in palladium-catalyzed amidation reactions in the presence of low carbon monoxide pressures and an iodide salt.
Polyetherification Reactions: It is employed in the polyetherification reaction of 4,4′-dihalodiphenyl sulfones.
Common Reagents and Conditions:
Palladium-Catalyzed Amidation: This reaction requires palladium catalysts, low carbon monoxide pressures, and an iodide salt.
Polyetherification: This reaction involves 4,4′-dihalodiphenyl sulfones and diphenoxide generated from diphenol and sodium hydroxide.
Major Products:
Amidation Products: The major products of palladium-catalyzed amidation are amides.
Polyetherification Products: The major products of polyetherification are polyethers.
Scientific Research Applications
4-Chlorophenyl phenyl sulfone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in palladium-catalyzed reactions.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and other therapeutic agents.
Industry: It is employed in the production of polymers and other industrial materials.
Comparison with Similar Compounds
Bis(4-chlorophenyl) sulfone: This compound is similar in structure but contains two 4-chlorophenyl groups instead of one phenyl and one 4-chlorophenyl group.
Bis(4-fluorophenyl) sulfone: This compound has fluorine atoms instead of chlorine atoms, making it more reactive but also more expensive.
Uniqueness: 4-Chlorophenyl phenyl sulfone is unique due to its specific combination of a phenyl group and a 4-chlorophenyl group attached to a sulfone functional group. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCFYWOKHPOXKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042259 | |
Record name | 4-Chlorophenyl phenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [HSDB] White powder; [MSDSonline] | |
Record name | Sulphenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7279 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
At 20 °C acetone (74.4 g/100mL), toluene (44.4 g/100mL), dioxane (65.6 g/100mL), isopropanol (21 g/100mL), hexane 0.4 g/100mL), xylene (18.2 g/100mL), carbon tetrachloride (4.9 g/100mL); slightly soluble in pet ether., Readily sol in polar and aromatic org solvents, Insoluble in water | |
Record name | SULPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000039 [mmHg], 8.7X10-6 mm Hg at 25 °C /Estimated/ | |
Record name | Sulphenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7279 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | SULPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dimorphic crystals, Colorless crystals, White solid | |
CAS No. |
80-00-2 | |
Record name | 4-Chlorophenyl phenyl sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulphenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, 1-chloro-4-(phenylsulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chlorophenyl phenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-chlorophenyl phenyl sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.130 | |
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Record name | SULFENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NVM546U2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SULPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
98 °C | |
Record name | SULPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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